molecular formula C9H12O2 B8766863 1-Methoxybicyclo[2.2.2]oct-5-en-2-one

1-Methoxybicyclo[2.2.2]oct-5-en-2-one

Cat. No. B8766863
M. Wt: 152.19 g/mol
InChI Key: OUYWPTDADVLKIK-UHFFFAOYSA-N
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Patent
US08487108B2

Procedure details

A solution of 2-chloro-1-methoxybicyclo[2.2.2]oct-5-ene-2-carbonitrile (14.0 g, 71 mmol) and Na2S.9H2O (34.0 g, 142 mmol) in ethanol (175 mL) was heated under reflux for 14 h. The solution was poured into H2O and extracted three times with ether. The combined extracts were washed with saturated aqueous NH4Cl solution, H2O, and brine. The organic layer was dried over Na2SO4, concentrated to the residue. The crude product was purified by column chromatography to afford 1-methoxybicyclo[2.2.2]oct-5-en-2-one (5.7 g, 57%). 1H NMR (CDCl3, 400 MHz) δ 6.46 (dd, 1H), 6.22 (d, 1H), 3.50 (s, 3H), 2.94 (m, 1H), 2.11 (m, 2H), 1.53-1.92 (m, 4H).
Name
2-chloro-1-methoxybicyclo[2.2.2]oct-5-ene-2-carbonitrile
Quantity
14 g
Type
reactant
Reaction Step One
[Compound]
Name
Na2S.9H2O
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1(C#N)[CH2:7][CH:6]2[CH2:8][CH2:9][C:3]1([O:10][CH3:11])[CH:4]=[CH:5]2.[OH2:14]>C(O)C>[CH3:11][O:10][C:3]12[CH2:9][CH2:8][CH:6]([CH:5]=[CH:4]1)[CH2:7][C:2]2=[O:14]

Inputs

Step One
Name
2-chloro-1-methoxybicyclo[2.2.2]oct-5-ene-2-carbonitrile
Quantity
14 g
Type
reactant
Smiles
ClC1(C2(C=CC(C1)CC2)OC)C#N
Name
Na2S.9H2O
Quantity
34 g
Type
reactant
Smiles
Name
Quantity
175 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 14 h
Duration
14 h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ether
WASH
Type
WASH
Details
The combined extracts were washed with saturated aqueous NH4Cl solution, H2O, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to the residue
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
COC12C(CC(C=C1)CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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